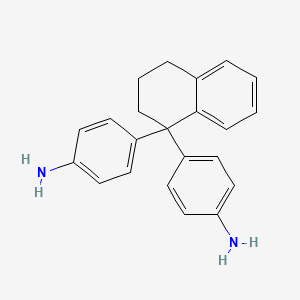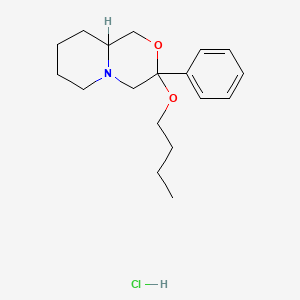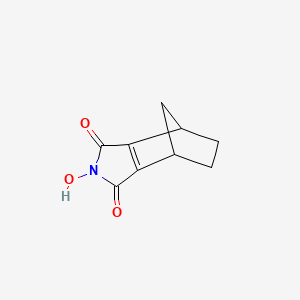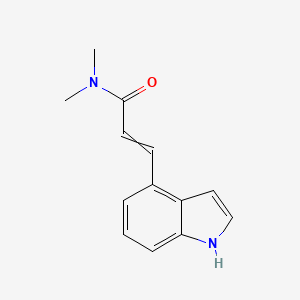![molecular formula C14H30O2Si B14294019 Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 128622-13-9](/img/structure/B14294019.png)
Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((tert-Butyldimethylsilyl)oxy)octanal is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an octanal molecule. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((tert-Butyldimethylsilyl)oxy)octanal typically involves the protection of an octanal molecule with a tert-butyldimethylsilyl group. One common method involves the reaction of octanal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of 8-((tert-Butyldimethylsilyl)oxy)octanal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
8-((tert-Butyldimethylsilyl)oxy)octanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in pyridine.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetra-n-butylammonium fluoride in THF at room temperature.
Major Products Formed
Oxidation: 8-((tert-Butyldimethylsilyl)oxy)octanoic acid.
Reduction: 8-((tert-Butyldimethylsilyl)oxy)octanol.
Substitution: Various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
8-((tert-Butyldimethylsilyl)oxy)octanal is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
Protecting Group: Used to protect hydroxyl groups during multi-step synthesis processes.
Intermediate: Serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.
Synthetic Glycobiology: Acts as a reagent in the stereocontrolled production of sugars like erythrose.
Mécanisme D'action
The mechanism of action of 8-((tert-Butyldimethylsilyl)oxy)octanal primarily involves the stability provided by the TBDMS group. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other functional groups. The stability is due to the formation of a strong Si-O bond and the steric hindrance provided by the tert-butyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-((tert-Butyldimethylsilyl)oxy)octanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
8-Chloro-1-octanol, tert-butyldimethylsilyl ether: Contains a chlorine atom instead of an aldehyde group.
Uniqueness
8-((tert-Butyldimethylsilyl)oxy)octanal is unique due to its combination of an aldehyde group and a TBDMS-protected hydroxyl group. This combination allows it to participate in a wide range of chemical reactions while maintaining stability and selectivity .
Propriétés
Numéro CAS |
128622-13-9 |
|---|---|
Formule moléculaire |
C14H30O2Si |
Poids moléculaire |
258.47 g/mol |
Nom IUPAC |
8-[tert-butyl(dimethyl)silyl]oxyoctanal |
InChI |
InChI=1S/C14H30O2Si/c1-14(2,3)17(4,5)16-13-11-9-7-6-8-10-12-15/h12H,6-11,13H2,1-5H3 |
Clé InChI |
BTNWTGHRPRWAIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)

![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)


![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)

![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)

![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)


